molecular formula C15H25OP B12596873 3-[(Di-tert-butylphosphanyl)methyl]phenol CAS No. 646069-73-0

3-[(Di-tert-butylphosphanyl)methyl]phenol

Cat. No.: B12596873
CAS No.: 646069-73-0
M. Wt: 252.33 g/mol
InChI Key: CJLSSFZDVHOPPB-UHFFFAOYSA-N
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Description

3-[(Di-tert-butylphosphanyl)methyl]phenol is an organic compound that features a phenol group substituted with a di-tert-butylphosphanyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Di-tert-butylphosphanyl)methyl]phenol typically involves the reaction of a phenol derivative with a di-tert-butylphosphanyl methylating agent. One common method involves the nucleophilic substitution of a chloromethyl phenol with di-tert-butylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the phosphine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(Di-tert-butylphosphanyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Di-tert-butylphosphanyl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Di-tert-butylphosphanyl)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the phosphanyl group can coordinate with metal ions, influencing the activity of metalloenzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Di-tert-butylphosphanyl)methyl]phenol is unique due to the presence of both a phenol and a phosphanyl group, which allows it to participate in a wider range of chemical reactions and applications compared to similar compounds. Its dual functionality makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

646069-73-0

Molecular Formula

C15H25OP

Molecular Weight

252.33 g/mol

IUPAC Name

3-(ditert-butylphosphanylmethyl)phenol

InChI

InChI=1S/C15H25OP/c1-14(2,3)17(15(4,5)6)11-12-8-7-9-13(16)10-12/h7-10,16H,11H2,1-6H3

InChI Key

CJLSSFZDVHOPPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(CC1=CC(=CC=C1)O)C(C)(C)C

Origin of Product

United States

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